6-amino-9-cyclopentyl-1H-purine-2-thione
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Overview
Description
6-Amino-9-cyclopentyl-1H-purine-2-thione is a heterocyclic compound with a molecular formula of C₁₀H₁₃N₅S This compound is part of the purine family, which is known for its significant biological and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-9-cyclopentyl-1H-purine-2-thione typically involves the reaction of 2,6-dichloro-9H-purine with cyclopentyl bromide in the presence of potassium carbonate in dimethylformamide (DMF). This is followed by a reaction with appropriate phenylpiperidine to afford the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-9-cyclopentyl-1H-purine-2-thione can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and interaction with nucleic acids.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-amino-9-cyclopentyl-1H-purine-2-thione primarily involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with nucleic acids, potentially affecting DNA replication and transcription processes.
Comparison with Similar Compounds
6-Aminopurine (Adenine): A naturally occurring purine base found in DNA and RNA.
2,6-Diaminopurine: A synthetic analog of adenine with potential antiviral properties.
6-Mercaptopurine: An anticancer drug used in the treatment of leukemia.
Uniqueness: 6-Amino-9-cyclopentyl-1H-purine-2-thione stands out due to its unique cyclopentyl and thione groups, which confer distinct chemical and biological properties. Its ability to inhibit CDKs and induce apoptosis makes it a promising candidate for anticancer research, distinguishing it from other purine derivatives .
Properties
CAS No. |
35966-96-2 |
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Molecular Formula |
C10H13N5S |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
6-amino-9-cyclopentyl-1H-purine-2-thione |
InChI |
InChI=1S/C10H13N5S/c11-8-7-9(14-10(16)13-8)15(5-12-7)6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,13,14,16) |
InChI Key |
PNGWTLANSQGSCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(NC(=S)N=C32)N |
Origin of Product |
United States |
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